The Pivotal Role of 2-Hydroxytetradecanoyl-CoA in Sphingolipid Metabolism: A Technical Guide
The Pivotal Role of 2-Hydroxytetradecanoyl-CoA in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of 2-hydroxytetradecanoyl-CoA in the intricate world of sphingolipid metabolism. As a key precursor to a unique class of 2-hydroxylated sphingolipids, this molecule plays a fundamental role in the structural integrity and signaling functions of cells, particularly within the nervous system and the skin. This document provides a comprehensive overview of its synthesis, downstream metabolic fate, and the significant pathological consequences of its dysregulation, supported by quantitative data, detailed experimental protocols, and visual workflows.
Introduction: The Significance of 2-Hydroxylated Sphingolipids
Sphingolipids are a diverse class of lipids that are integral components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes.[1][2] A specialized subset of these lipids contains a 2-hydroxy fatty acid (2-HFA) N-acylated to the sphingoid base. These 2-hydroxylated sphingolipids are particularly abundant in the myelin sheath of the nervous system and the epidermis, where they are essential for proper function.[3][4] The presence of the hydroxyl group at the C-2 position of the fatty acyl chain imparts unique biophysical properties to these molecules, influencing membrane stability, lipid-protein interactions, and cellular signaling cascades.[3] 2-Hydroxytetradecanoyl-CoA is a central intermediate in the biosynthesis of the C14:0 2-hydroxylated sphingolipids.
Biosynthesis of 2-Hydroxytetradecanoyl-CoA and 2-Hydroxylated Sphingolipids
The synthesis of 2-hydroxylated sphingolipids is initiated by the hydroxylation of a fatty acid, which is subsequently activated to its CoA ester and then incorporated into ceramide.
The Key Enzyme: Fatty Acid 2-Hydroxylase (FA2H)
The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H) , encoded by the FA2H gene.[5][6][7] FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position, producing (R)-2-hydroxy fatty acids.[6][8] This enzyme has a preference for very long-chain fatty acids (VLCFAs), but can also act on shorter chain fatty acids like tetradecanoic acid.[9]
The hydroxylated fatty acid, such as 2-hydroxytetradecanoic acid, is then activated to 2-hydroxytetradecanoyl-CoA by a fatty acyl-CoA synthetase. This activated intermediate serves as the substrate for ceramide synthases (CerS), which catalyze its attachment to a sphingoid base (e.g., sphinganine) to form 2-hydroxy dihydroceramide (B1258172). A subsequent desaturation step by dihydroceramide desaturase 1 (DEGS1) yields 2-hydroxy ceramide.[10] This 2-hydroxy ceramide can then be further metabolized to more complex 2-hydroxylated sphingolipids, such as 2-hydroxy galactosylceramide, 2-hydroxy sulfatide, and 2-hydroxy sphingomyelin.[3][4]
The metabolic pathway for the synthesis of 2-hydroxylated sphingolipids is depicted below:
Quantitative Data on 2-Hydroxylated Sphingolipid Metabolism
Quantitative analysis is crucial for understanding the dynamics of 2-hydroxylated sphingolipid metabolism in both physiological and pathological states. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Organism/System | Reference |
| FA2H Enzyme Kinetics | |||
| KM for Tetracosanoic acid | <0.18 µM | Human (recombinant) | [6] |
| Abundance of 2-Hydroxylated Sphingolipids | |||
| 2-OH Galactosylceramide & Sulfatide in Myelin | >50% of total | Mammalian Brain | [3] |
| 2-OH Sphingolipids in FA2H knockout mice | Undetectable | Mouse Brain | [11][12] |
| FA2H Activity | |||
| Increase during myelination (P1 to P20) | ~5-fold | Mouse Brain | [13] |
Table 1: Key Quantitative Data in 2-Hydroxylated Sphingolipid Research.
| Tissue/Cell Type | Predominant 2-Hydroxy Fatty Acid Chain Lengths | Key 2-Hydroxylated Sphingolipid Classes | Reference |
| Brain (Myelin) | C22-C24 | Galactosylceramide, Sulfatide | [3] |
| Skin (Epidermis) | C24-C26 | Ceramide, Glucosylceramide | [3] |
| Colon | C16, C18, C24, C24:1 | Ceramide | [9] |
Table 2: Distribution and Composition of 2-Hydroxylated Sphingolipids in Mammalian Tissues.
Biological Functions and Clinical Relevance
Role in the Nervous System
2-Hydroxylated sphingolipids, particularly galactosylceramide and sulfatide, are indispensable for the long-term stability and function of the myelin sheath.[11][12] While myelin can form in the absence of these lipids, its maintenance is severely compromised, leading to late-onset axonal and myelin degeneration.[11][12]
Mutations in the FA2H gene that result in a loss of enzyme function are the cause of a group of neurodegenerative disorders, including:
-
Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) : Characterized by spastic paraplegia, dystonia, ataxia, and brain iron accumulation.[14][15]
-
Hereditary Spastic Paraplegia 35 (SPG35) [16]
-
A form of progressive familial leukodystrophy [14]
The clinical presentation of FA2H-related disorders underscores the critical role of 2-hydroxylated sphingolipids in maintaining the integrity of the central and peripheral nervous systems.[17][18]
Role in Skin Barrier Function
In the epidermis, 2-hydroxylated ceramides (B1148491) and glucosylceramides are essential for the formation of the lamellar bodies and the subsequent establishment of the skin's permeability barrier.[3] This barrier is crucial for preventing water loss and protecting against environmental insults.[19][20]
Role in Cell Signaling
Emerging evidence suggests that 2-hydroxy ceramides are not merely structural lipids but also active signaling molecules. Exogenously added 2-hydroxy ceramides have been shown to induce apoptosis in various cell types at significantly lower concentrations than their non-hydroxylated counterparts.[5][8] This pro-apoptotic activity appears to be mediated through specific signaling pathways, potentially involving the dephosphorylation of Akt and MAP kinases.[8]
Experimental Protocols
Measurement of FA2H Enzyme Activity
This protocol is adapted from a method utilizing gas chromatography-mass spectrometry (GC-MS) to measure the in vitro activity of FA2H.[1]
Materials:
-
Microsomal protein fraction from cells or tissues
-
[3,3,5,5-D4]tetracosanoic acid (deuterated substrate)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Purified NADPH:cytochrome P-450 reductase
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., chloroform/methanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
GC-MS system
Procedure:
-
Solubilize the deuterated tetracosanoic acid substrate in an alpha-cyclodextrin solution.
-
Prepare the reaction mixture containing the microsomal protein, the NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the reaction buffer.
-
Initiate the reaction by adding the deuterated substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-180 minutes).
-
Stop the reaction by adding a quench solution (e.g., acidic methanol).
-
Extract the lipids using a suitable organic solvent mixture (e.g., chloroform:methanol (B129727) 2:1, v/v).
-
Dry the organic phase and derivatize the lipid extract to convert the hydroxyl group to a trimethylsilyl (B98337) ether.
-
Analyze the derivatized sample by GC-MS, quantifying the deuterated 2-hydroxy tetracosanoic acid product based on a standard curve.
Extraction and Analysis of 2-Hydroxylated Sphingolipids by LC-MS/MS
This protocol provides a general workflow for the extraction and quantitative analysis of 2-hydroxylated sphingolipids from biological samples.[21][22][23][24][25]
Materials:
-
Biological sample (cells, tissue, or biofluid)
-
Internal standards (e.g., deuterated or odd-chain sphingolipid analogs)
-
Extraction solvent (e.g., methanol, or chloroform/methanol mixtures)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a suitable column (e.g., C8 or C18 reversed-phase)
Procedure:
-
Sample Homogenization and Internal Standard Spiking: Homogenize the biological sample in a suitable buffer and add a known amount of the internal standard mixture.
-
Lipid Extraction:
-
Methanol Extraction (for simplicity and speed): Add cold methanol to the sample, vortex, and centrifuge to pellet the protein. Collect the supernatant containing the lipids.[23][24]
-
Bligh-Dyer Extraction (for comprehensive recovery): Perform a two-phase liquid-liquid extraction using a chloroform/methanol/water mixture. The lipids will partition into the lower organic phase.
-
-
Sample Preparation: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC system for separation of the different sphingolipid species.
-
Perform detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each 2-hydroxylated sphingolipid and internal standard.
-
-
Data Analysis: Quantify the endogenous 2-hydroxylated sphingolipids by comparing the peak areas of the analyte to the corresponding internal standard and referencing a standard curve.
Generation of FA2H Knockout Cell Lines using CRISPR/Cas9
Materials:
-
Mammalian cell line of interest
-
CRISPR/Cas9 plasmid vector (e.g., pSpCas9(BB)-2A-GFP)
-
Guide RNA (gRNA) sequences targeting an early exon of the FA2H gene
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) instrument or antibiotic selection
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
Procedure:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the FA2H gene into the CRISPR/Cas9 vector.
-
Transfection: Transfect the mammalian cells with the gRNA/Cas9-expressing plasmid.
-
Selection of Transfected Cells:
-
FACS: If using a vector with a fluorescent reporter (e.g., GFP), sort the GFP-positive cells by FACS 48-72 hours post-transfection.
-
Antibiotic Selection: If using a vector with a resistance marker, apply the appropriate antibiotic to select for transfected cells.
-
-
Single-Cell Cloning: Plate the sorted or selected cells at a very low density to obtain single-cell-derived colonies.
-
Screening for Knockouts:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the targeted region of the FA2H gene.
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation of Knockout: Confirm the absence of FA2H protein expression in the identified knockout clones by Western blotting and/or the lack of 2-hydroxylated sphingolipids by LC-MS/MS.
Conclusion and Future Directions
2-Hydroxytetradecanoyl-CoA is a vital intermediate in the synthesis of 2-hydroxylated sphingolipids, a class of lipids with profound importance for the health and function of the nervous system and the skin. The study of this metabolic pathway has provided critical insights into the pathophysiology of several neurodegenerative diseases and has opened up new avenues for therapeutic intervention.
Future research in this area will likely focus on:
-
Elucidating the precise molecular mechanisms by which 2-hydroxylated sphingolipids contribute to myelin stability and neuronal health.
-
Identifying the specific downstream targets and signaling pathways regulated by 2-hydroxy ceramides.
-
Developing therapeutic strategies to modulate the activity of FA2H or supplement 2-hydroxylated sphingolipids in diseases associated with their deficiency.
-
Exploring the role of 2-hydroxylated sphingolipids in other tissues and disease states, such as cancer.
A deeper understanding of the metabolism and function of 2-hydroxytetradecanoyl-CoA and its downstream products will undoubtedly pave the way for novel diagnostic and therapeutic approaches for a range of human diseases.
References
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